1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone
CAS No.: 1316221-39-2
Cat. No.: VC2565194
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1316221-39-2 |
|---|---|
| Molecular Formula | C12H15BrN2O |
| Molecular Weight | 283.16 g/mol |
| IUPAC Name | 1-[4-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H15BrN2O/c1-9(16)15-6-4-10(5-7-15)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7H2,1H3 |
| Standard InChI Key | AXZHJLJMWWDMNI-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br |
| Canonical SMILES | CC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br |
Introduction
Chemical Properties and Structure
The chemical structure of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone consists of a 5-bromopyridine ring connected to a piperidine moiety at the 2-position of the pyridine and the 4-position of the piperidine, with an acetyl group attached to the piperidine nitrogen. This arrangement creates a molecule with distinct pharmacophoric features that contribute to its biological properties.
Physical and Chemical Characteristics
1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1316221-39-2 |
| Molecular Formula | C₁₂H₁₅BrN₂O |
| Molecular Weight | 283.16 g/mol |
| PubChem CID | 66509960 |
| IUPAC Name | 1-[4-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone |
| Creation Date | October 24, 2012 |
| Last Modification | April 5, 2025 |
The compound features a bromine atom at the 5-position of the pyridine ring, which significantly influences its chemical reactivity and biological interactions .
Structural Identifiers
Several systematic identifiers are used to uniquely represent this compound in chemical databases and literature:
| Identifier Type | Value |
|---|---|
| SMILES | CC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br |
| InChI | InChI=1S/C12H15BrN2O/c1-9(16)15-6-2-3-10(8-15)12-5-4-11(13)7-14-12/h4-5,7,10H,2-3,6,8H2,1H3 |
| Alternative Names | 1-(5-Bromo-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-yl)-ethanone, SCHEMBL16756441 |
These identifiers facilitate precise identification and referencing of the compound in chemical databases and scientific literature, ensuring accurate information retrieval and exchange among researchers .
Synthesis Methods
The synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone involves specialized organic chemistry procedures designed to construct the molecule's unique structure efficiently.
Standard Synthetic Route
The primary synthetic pathway typically involves the following key steps:
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Reaction of 5-bromopyridine-2-carboxylic acid with piperidine to form the core structure
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Formation of the amide bond using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC)
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Catalysis with 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency
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Heating the reaction mixture to reflux to complete the transformation
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Purification through recrystallization or chromatographic techniques
This synthetic approach provides a reliable method for producing the compound in laboratory settings for research purposes. The reaction proceeds through the formation of a key amide bond while maintaining the integrity of the bromine substituent on the pyridine ring.
Alternative Synthesis Approaches
Alternative synthetic strategies may involve different starting materials or reaction conditions, potentially offering advantages in terms of yield, purity, or scalability. These approaches might include:
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Direct coupling of 5-bromopyridine with functionalized piperidine derivatives
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Bromination of pre-formed pyridinylpiperidine structures
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Use of flow chemistry techniques for scaled production
Each method presents specific advantages and limitations, with selection depending on available resources, scale requirements, and desired application of the final product.
Applications in Research
1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone serves several important functions in scientific research, particularly in medicinal chemistry and pharmaceutical development.
Pharmaceutical Intermediate
The compound functions as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure, featuring the bromopyridine moiety connected to a piperidine ring, provides a versatile scaffold for further derivatization and optimization of bioactive compounds. Medicinal chemists can leverage this intermediate to develop novel drug candidates with improved potency, selectivity, or pharmacokinetic properties.
Structure-Activity Relationship Studies
Researchers utilize 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone in structure-activity relationship (SAR) studies to systematically investigate how structural modifications affect biological activity. The bromine atom at the 5-position of the pyridine ring serves as a site for potential substitution or transformation, allowing chemists to explore chemical space and develop more effective therapeutic agents. Through these studies, researchers can identify key structural features that enhance binding to specific biological targets.
Probe Development
The compound's distinct chemical structure makes it suitable for the development of chemical probes used to study biological systems. These probes can help elucidate biochemical pathways, identify novel protein interactions, and validate potential drug targets. The presence of the bromine atom also allows for potential radiolabeling, enabling tracking and imaging applications in biological research.
Biological Activity and Mechanism of Action
The biological effects of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone stem from its unique structural features and their interactions with biological macromolecules.
Target Interactions
The compound's biological activity primarily arises from specific interactions with cellular targets:
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The bromopyridine moiety enhances binding affinity through halogen bonding and π-π interactions with aromatic residues in protein binding pockets
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The piperidine ring contributes to molecular recognition through hydrophobic interactions and conformational flexibility
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The acetyl group participates in hydrogen bonding networks, potentially increasing binding specificity and residence time
Signaling Pathways
Research suggests that 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone may influence cellular signaling pathways relevant to disease processes. While specific pathways remain under investigation, the compound's structure suggests potential interactions with receptors and enzymes involved in neurological and inflammatory processes. Studies indicate that compounds with similar structural features can modulate protein-protein interactions critical to cellular function.
Structure-Function Relationship
The relationship between the compound's structure and its biological function highlights the importance of specific molecular features:
Understanding these structure-function relationships guides rational design of improved derivatives with enhanced biological properties.
Comparison with Similar Compounds
Structural Analogs
Several closely related compounds differ in key structural aspects:
| Compound | Key Structural Difference | CAS Number |
|---|---|---|
| 1-(4-Bromopiperidin-1-yl)ethanone | Lacks pyridine ring; bromine directly on piperidine | 1082915-85-2 |
| 1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone | Pyridine attached at 3-position of piperidine instead of 4-position | 1316217-24-9 |
| 1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone | Bromine at 6-position of pyridine; attachment at 3-position of piperidine | 1316225-89-4 |
These structural variations lead to differences in spatial arrangement, electronic distribution, and molecular recognition properties that influence biological activity profiles .
Activity Comparison
Comparative studies of these related compounds reveal how specific structural modifications affect biological properties:
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Shifting the position of attachment between the piperidine and pyridine rings (3-position versus 4-position) alters the three-dimensional orientation of functional groups, potentially changing binding site complementarity
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Varying the position of the bromine atom on the pyridine ring (5-position versus 6-position) affects electronic distribution and halogen bonding capabilities
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The absence of the pyridine ring entirely (as in 1-(4-Bromopiperidin-1-yl)ethanone) significantly changes the compound's profile, illustrating the importance of the heterocyclic system for target recognition
These structure-activity relationships provide valuable guidance for the design of optimized compounds with improved pharmacological properties.
Research Findings
Scientific investigations into 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone have generated important findings regarding its properties and potential applications.
Chemical Characterization
Recent research has focused on comprehensive characterization of the compound's physical and chemical properties:
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Spectroscopic analysis using NMR, mass spectrometry, and infrared spectroscopy has confirmed its structural features
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X-ray crystallography studies have elucidated its three-dimensional conformation in the solid state
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Stability studies under various conditions have provided information about shelf-life and storage requirements
These characterization efforts support quality control in research applications and ensure consistency in biological testing .
Pharmacological Studies
Preliminary pharmacological investigations indicate potentially significant biological activities:
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Receptor binding studies suggest interactions with specific neurological targets
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Cellular assays have demonstrated effects on signaling pathways relevant to inflammatory and neurological processes
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Structure-activity relationship studies have identified key molecular features contributing to biological activity
While specific therapeutic applications remain under investigation, these findings highlight the compound's potential value in drug discovery efforts.
Synthetic Methodology Development
Continued refinement of synthetic approaches has yielded improvements in production efficiency:
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Development of optimized reaction conditions has increased yields and reduced formation of by-products
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Implementation of green chemistry principles has created more environmentally sustainable synthesis methods
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Scale-up studies have addressed challenges in producing larger quantities for expanded research applications
These methodological advances support broader accessibility of the compound for research purposes and potential future applications.
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